1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol
Description
Chemical Structure and Key Features
The compound "1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol" consists of a piperidin-3-ol scaffold substituted with a benzyl group bearing a tetramethyl-1,3,2-dioxaborolane moiety at the para position. This boronic ester group is critical for its role in Suzuki-Miyaura cross-coupling reactions, a widely used method for carbon-carbon bond formation in organic synthesis . The hydroxyl group on the piperidine ring enhances solubility in polar solvents and provides a site for hydrogen bonding, which may influence its pharmacokinetic properties in drug discovery contexts .
The tetramethyl-1,3,2-dioxaborolane group is often introduced using pinacol boronic ester precursors under mild conditions . Applications span medicinal chemistry (e.g., kinase inhibitors) and materials science, where boronic esters serve as intermediates for functionalized aromatics .
Properties
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)15-9-7-14(8-10-15)12-20-11-5-6-16(21)13-20/h7-10,16,21H,5-6,11-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUENLPDUJABEAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following structural and chemical characteristics:
- Molecular Formula: C17H27BNO2
- Molecular Weight: 287.23 g/mol
- CAS Number: 2096332-19-1
The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that compounds with similar structures can inhibit acetyl-CoA carboxylase (ACC), which is crucial for fatty acid metabolism. This inhibition can lead to reduced fatty acid synthesis and increased fatty acid oxidation, making it a potential candidate for treating metabolic disorders such as obesity and diabetes .
Biological Activity Overview
Study 1: Inhibition of Acetyl-CoA Carboxylase
A study conducted on small molecule inhibitors of ACC demonstrated that the compound exhibited moderate potency in inhibiting ACC2, leading to a decrease in hepatic malonyl-CoA levels in vivo. This effect was noted in obese Zucker rats, indicating the compound's potential for managing metabolic syndrome .
Study 2: Antitumor Activity
Another investigation explored the anticancer properties of similar piperidine derivatives. The results indicated that these compounds could induce apoptosis in cancer cells by modulating metabolic pathways associated with cell growth and survival. The specific mechanism involved the alteration of lipid metabolism, which is critical for tumor cell proliferation .
Study 3: Neuroprotective Potential
Research has shown that compounds with similar boron-containing moieties can have neuroprotective effects by reducing oxidative stress in neuronal cells. This suggests a promising avenue for exploring the use of this compound in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol as a lead compound in the development of novel anticancer agents. The incorporation of the dioxaborolane moiety is believed to enhance the compound's ability to interact with biological targets involved in cancer progression. For instance, its derivatives have shown promising results in inhibiting cancer cell proliferation in vitro, specifically against breast and lung cancer cell lines .
1.2 Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Studies suggest that it may play a role in mitigating neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation. In animal models, it demonstrated potential in reducing neuronal cell death and improving cognitive functions .
Materials Science Applications
2.1 Polymer Chemistry
In materials science, this compound serves as a valuable building block for synthesizing new polymers. Its boron-containing structure allows for unique cross-linking capabilities that can enhance the mechanical properties of polymer matrices. Researchers have developed boron-based polymers that exhibit improved thermal stability and mechanical strength compared to traditional polymers .
2.2 Sensor Development
The compound's ability to form stable complexes with various metal ions has led to its application in sensor technology. It can be incorporated into sensor devices for detecting metal ions in environmental samples, providing a sensitive and selective method for monitoring pollution levels .
Synthetic Intermediate
3.1 Versatile Building Block
As a synthetic intermediate, this compound is utilized in the synthesis of various pharmaceutical compounds and agrochemicals. Its functional groups allow for easy modification and derivatization, making it an attractive option for chemists looking to develop new molecules with specific biological activities .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines (e.g., MCF7) with IC50 values in low micromolar range. |
| Study B | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cultures treated with the compound. |
| Study C | Polymer Synthesis | Developed a new polymer exhibiting enhanced tensile strength and thermal stability when incorporating the compound as a cross-linker. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural analogs and their distinguishing features:
Reactivity and Stability
- Boronic Ester Position : Para-substituted analogs exhibit higher reactivity in Suzuki couplings compared to meta-substituted derivatives due to reduced steric hindrance .
- Piperidine Modifications : Hydroxyl groups (as in the parent compound) improve aqueous solubility but may reduce stability under acidic conditions. Methylated or cyclopropyl-substituted analogs show increased metabolic stability .
- Heterocyclic Cores : Pyrazole-based boronic esters (e.g., CAS 1175273-55-8) demonstrate faster coupling kinetics than piperidine derivatives, attributed to the electron-deficient nature of pyrazole .
Preparation Methods
Method A: Palladium-Catalyzed Suzuki-Miyaura Coupling
This method involves coupling a halogenated phenyl precursor with a boronic acid derivative under palladium catalysis:
-
- Catalyst: Palladium complex, such as Pd(dppf)Cl₂
- Base: Potassium carbonate
- Solvent: Dimethylformamide (DMF)
- Temperature: 80°C
- Atmosphere: Inert (argon)
- Duration: Approximately 16 hours
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- The halogenated phenyl compound (e.g., 4-bromobenzene derivative) is reacted with a boronic acid derivative containing the tetramethyl-1,3,2-dioxaborolan-2-yl group.
- The mixture is heated under inert atmosphere, then purified via chromatography.
Yield: Typically around 31%, as reported for similar compounds.
Method B: Direct Borylation of Aromatic Precursors
Alternatively, direct borylation of aromatic compounds using bis(pinacolato)diboron (B₂pin₂) catalyzed by transition metals such as palladium or platinum can be employed, though this approach is less documented for this specific derivative.
Functionalization of the Piperidin-3-ol Core
The core piperidin-3-ol structure is functionalized via nucleophilic substitution or coupling reactions with the boronate ester intermediate:
Method C: Suzuki-Miyaura Cross-Coupling
-
- Catalyst: Palladium complex (e.g., Pd(dppf)Cl₂)
- Base: Potassium acetate
- Solvent: N,N-Dimethylformamide (DMF)
- Temperature: 80°C
- Atmosphere: Argon
- Duration: Overnight (~16 hours)
-
- The boronate ester reacts with a piperidin-3-ol derivative bearing a suitable leaving group (e.g., halogen).
- The reaction proceeds via the Suzuki coupling mechanism, forming the C–C bond linking the phenyl group to the piperidin-3-ol.
Yield: Approximately 31%, demonstrating moderate efficiency.
Alternative Synthetic Approaches
Method E: Use of Organometallic Reagents
- Organometallic reagents such as Grignard or organolithium compounds can potentially be used to introduce the phenyl moiety onto the piperidine core, though specific examples for this compound are limited.
Summary of Key Data
| Method | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Boronic acid derivative, Pd(dppf)Cl₂, K₂CO₃ | 80°C, inert atmosphere, 16+ hours | ~31% | Widely used, moderate yield |
| Direct borylation | B₂pin₂, transition metal catalyst | Variable | Not specified | Less documented for this specific compound |
| Nucleophilic substitution | Chlorinated phenyl/pyrimidine intermediates | Room to 80°C | Variable | Alternative pathway |
Research Findings and Notes
- The synthesis of boronate esters such as tetramethyl-1,3,2-dioxaborolan-2-yl derivatives is well-established, often achieved via palladium-catalyzed cross-coupling reactions.
- The coupling efficiency can be improved by optimizing catalyst loading, solvent systems, and reaction temperature.
- The functionalization of piperidin-3-ol with boronate derivatives is typically performed via Suzuki coupling, which provides a versatile route for constructing complex molecules with high regioselectivity.
- The use of protected intermediates, such as tert-butyl esters, facilitates subsequent deprotection and functionalization steps.
Q & A
Q. Methodological Answer :
- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation (similar to piperidine derivatives) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : Keep at 2–8°C under inert gas (argon) to prevent boronic ester hydrolysis .
Advanced: What are its potential applications in medicinal chemistry?
Methodological Answer :
The boronic ester and piperidine moieties suggest utility as:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
